1-Methyl-2-nitroimidazole

Vue d'ensemble

Description

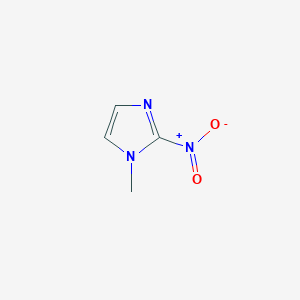

1-Methyl-2-nitroimidazole (C₄H₅N₃O₂) is a nitroheterocyclic compound characterized by a nitro group at the 2-position and a methyl group at the 1-position of the imidazole ring. Its crystal structure has been resolved, revealing an asymmetric unit with geometric parameters consistent with analogous imidazole derivatives . The compound has garnered significant interest in medicinal chemistry due to its role as a bioreductive prodrug trigger and hypoxia-selective cytotoxin. Studies highlight its utility in cancer therapy, particularly in targeting hypoxic tumor regions, where it undergoes enzymatic reduction to release active cytotoxic agents . Its synthesis, however, is challenging, often requiring multi-step protocols involving phosphorylation or nitration of intermediates .

Méthodes De Préparation

Direct Nitration of 1-Methylimidazole

The most straightforward approach involves the nitration of 1-methylimidazole under controlled acidic conditions. This method leverages the electrophilic aromatic substitution mechanism, where the nitro group (-NO₂) is introduced at the most reactive position of the heterocyclic ring.

Nitrating Agents and Conditions

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in acetic anhydride (Ac₂O) is commonly employed. The sulfuric acid acts as a catalyst, generating the nitronium ion (NO₂⁺), which attacks the electron-rich C-2 position of the imidazole ring . The methyl group at N-1 slightly deactivates the ring, but the C-2 position remains preferentially reactive due to resonance stabilization of the intermediate sigma complex.

Key Parameters:

Regioselectivity Challenges

Despite the directing effects of the methyl group, competing nitration at C-4 or C-5 may occur. Studies indicate that the C-2 position is favored by approximately 60–70% under optimal conditions, with minor products including 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole . Polar solvents like acetic acid enhance selectivity for C-2 by stabilizing the transition state .

An alternative route involves the sequential introduction of the methyl and nitro groups, starting from 2-aminoimidazole derivatives. This method ensures higher regiocontrol but requires additional steps.

Synthesis of 1-Methyl-2-aminoimidazole

2-Aminoimidazole is alkylated at N-1 using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, yielding 1-methyl-2-aminoimidazole with >80% efficiency .

Reaction Scheme:

Diazotization and Nitration

The amino group at C-2 is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with copper(I) nitrate (CuNO₃) facilitates the Sandmeyer reaction, replacing the diazo group with a nitro group .

Optimization Notes:

-

Excess CuNO₃ improves yield by preventing reductive side reactions .

-

Yields range from 50–65%, with purity dependent on rapid quenching of the diazonium intermediate .

Protective Group Strategies

To enhance regioselectivity, protective groups are employed to block undesired nitration sites.

Trityl Protection at N-3

1-Methylimidazole is reacted with trityl chloride (TrCl) in dichloromethane (DCM), protecting N-3 and leaving C-2 as the sole reactive position. Nitration with HNO₃/H₂SO₄ followed by deprotection with trifluoroacetic acid (TFA) yields 1-methyl-2-nitroimidazole .

Advantages:

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 60–70 | 60–70 | High | Moderate |

| Stepwise Synthesis | 50–65 | >95 | Moderate | Low |

| Trityl Protection | 70–75 | >90 | Low | High |

Key Findings:

-

Direct nitration is preferred for large-scale synthesis due to fewer steps and lower costs, despite moderate selectivity .

-

Stepwise synthesis offers superior regiocontrol but is limited by multi-step complexity .

-

Protective group strategies are reserved for high-purity applications, such as pharmaceutical intermediates .

Industrial Production Considerations

Industrial processes prioritize continuous flow reactors to maintain consistent temperature and mixing, critical for nitration reactions. For example:

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-nitroimidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Reduction: 1-Methyl-2-aminoimidazole.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these are less commonly studied.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

1-Methyl-2-nitroimidazole exhibits potent antimicrobial activity, particularly against anaerobic bacteria and protozoa. Its mechanism involves targeting bacterial nitroreductases (NTRs), which are enzymes that facilitate the reduction of the nitro group under anaerobic conditions. This reduction leads to the formation of reactive intermediates that are toxic to the bacteria, thus inhibiting their growth .

Anticancer Applications

The compound has been investigated for its potential as a hypoxia-activated prodrug in cancer therapy. Hypoxic tumor cells often exhibit resistance to conventional therapies; therefore, compounds like this compound are designed to selectively target these cells. Studies have shown that it can enhance the efficacy of radiotherapy by acting as a radiosensitizer in hypoxic environments . For instance, preclinical studies demonstrated its effectiveness in targeting hypoxic tumor cells while sparing normal tissues .

Case Study: NI-Pano

A notable case study involves the development of NI-Pano (a bioreductive version of panobinostat), which combines this compound with a known lysine deacetylase inhibitor. This compound showed promising results in preclinical trials for treating tumors under hypoxic conditions, highlighting the therapeutic potential of this compound derivatives in oncology .

Biological Research

Hypoxia Probes

Nitroimidazoles, including this compound, serve as effective probes for detecting tumor hypoxia. Their ability to accumulate in hypoxic tissues allows researchers to map areas of low oxygen within tumors, providing insights into tumor biology and aiding in treatment planning .

Mechanistic Studies

Research has also focused on understanding the biochemical pathways influenced by this compound. The compound's reduction leads to the generation of radical intermediates that can interact with cellular components such as DNA and proteins, leading to cytotoxic effects against various cancer cell lines .

Industrial Applications

Synthesis of Functional Materials

In addition to its medicinal applications, this compound is utilized as a building block in organic synthesis. It plays a crucial role in developing agrochemicals, dyes, and other functional materials due to its versatile reactivity and ability to form various derivatives .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Effective against anaerobic bacteria; enhances radiotherapy |

| Biological Research | Probes for tumor hypoxia; mechanistic studies | Accumulates in hypoxic tissues; generates reactive intermediates |

| Industrial Uses | Building block for synthesizing functional materials | Used in agrochemicals and dyes |

Mécanisme D'action

The mechanism of action of 1-methyl-2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of nucleic acid synthesis and other vital processes. In the context of antimicrobial activity, the compound targets anaerobic bacteria by generating toxic radicals that damage bacterial DNA .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

Key Substituent Effects

- 1-Methyl-2-nitroimidazole vs. 2-Nitrothiazole: The 1-methyl group in this compound enhances steric hindrance and modulates electron-withdrawing effects, influencing its reducibility under hypoxic conditions.

- 4-Nitrobenzyl (NB) vs. This compound (NI): NI groups (e.g., in NI-SAHA) enable hypoxia-selective release of therapeutics like SAHA (vorinostat), while NB groups (e.g., NB-SAHA) lack comparable efficiency in enzyme-mediated activation .

Bromination Reactivity

This compound undergoes regioselective bromination at the 4-position to form 4-bromo-1-methyl-2-nitroimidazole. However, demethylation to yield 4(5)-bromo-2-nitroimidazole is unachievable, unlike unprotected nitroimidazoles, which form dibrominated products .

Cytotoxicity and Hypoxic Activation

Apoptosis vs. Necrosis

- Low-dose this compound (2.5 mM) : Induces apoptotic DNA fragmentation in CHO cells after 4–5 days, mediated by glutathione depletion and calcium influx .

- High-dose (40 mM) : Triggers necrosis, producing "cellular ghosts" devoid of DNA .

- Comparison with Misonidazole: Both compounds rely on nitroreduction for cytotoxicity, but this compound’s methyl group reduces non-specific binding to macromolecules compared to misonidazole’s hydroxylamine derivatives .

Antimicrobial Activity

While 2-methyl-5-nitroimidazole derivatives (e.g., metronidazole analogs) exhibit broad-spectrum antimicrobial activity, this compound derivatives are less explored in this context. Structural differences, such as nitro group positioning, critically influence efficacy; 2-nitroimidazoles generally require anaerobic activation for antimicrobial effects, whereas 5-nitro isomers are more potent .

Data Tables

Table 1. Cytotoxicity Mechanisms

Table 2. Prodrug Performance

Activité Biologique

1-Methyl-2-nitroimidazole is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial properties, cytotoxicity, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a nitro group attached to an imidazole ring. The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. A study reported the synthesis of derivatives from this compound, which were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying levels of efficacy against different strains. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Derivative 1 | Staphylococcus aureus | 62.5 | 125 |

| Derivative 2 | Escherichia coli | 125 | 250 |

These results illustrate the compound's potential as a broad-spectrum antibacterial agent, particularly effective against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was effective against several Candida species, with MIC values ranging from 62.5 to 1000 µg/mL. The fungicidal nature of certain derivatives was confirmed by their MFC (Minimum Fungicidal Concentration) values being close to their MICs .

Cytotoxicity Studies

Cytotoxicity evaluations have indicated that this compound derivatives possess selective toxicity towards cancer cell lines. For example, compounds derived from this base structure demonstrated IC50 values in the low micromolar range against human metastatic colon cancer cells (SW620), suggesting their potential as anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | SW620 (Colon Cancer) | 64.2 |

| Derivative B | PC3 (Prostate Cancer) | 70.4 |

However, these compounds exhibited lower toxicity towards normal cells, highlighting their selectivity and potential therapeutic index .

The mechanism by which this compound exerts its biological effects involves the reduction of the nitro group, leading to reactive intermediates that interact with cellular targets. This process is similar to other nitroimidazoles like metronidazole, which requires metabolic activation to exert its antimicrobial effects .

Recent studies have suggested that the compound may inhibit cell wall biosynthesis in Mycobacterium tuberculosis and generate nitric oxide upon reduction, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

A series of studies have explored the biological activity of various derivatives of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that modifications in the imidazole ring significantly affected the antimicrobial potency against both bacterial and fungal strains.

- Cytotoxicity Assessment : In vitro tests revealed that certain derivatives selectively targeted cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy.

Q & A

Basic Research Questions

Q. How is the crystal structure of 1-methyl-2-nitroimidazole experimentally determined?

The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD). The compound is synthesized via dissolving this compound in ethanoic acid with H₂O₂ at 323 K for 3 hours, followed by slow evaporation for crystallization. Data collection involves a Bruker diffractometer, and structure refinement uses ShelXL with Olex2 software. All H atoms are positioned geometrically, and anisotropic displacement parameters are applied to non-H atoms .

Q. What are the standard protocols for synthesizing this compound?

A common method involves dissolving the precursor in ethanoic acid, adding 30% H₂O₂ at 293 K, and heating to 323 K for 3 hours. The product is crystallized via slow evaporation. Purity is confirmed using NMR and HPLC, with reaction yields dependent on solvent choice and oxidant ratios .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

Purity is validated using chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure. Anharmonic refinement models in X-ray data can also detect impurities by analyzing residual electron density peaks .

Advanced Research Questions

Q. What methodologies are used to analyze charge-density distribution and hydrogen-bonding interactions in this compound derivatives?

Charge-density studies employ high-resolution SCXRD with multipole refinement (e.g., using MoPro software). Anharmonic models are applied to nitro and amino groups to account for electron-density distortions. Hydrogen-bond networks (e.g., N–H···N) and weak interactions (C–H···O/π) are analyzed using Koch-Popelier topological criteria to distinguish hydrogen bonds from van der Waals contacts .

Q. How do substituents influence the electrochemical properties of this compound?

Polarographic reduction potentials correlate with Hammett substituent constants (σ-values). For example, 5-substituted derivatives exhibit linear relationships between E(A/A·⁻) and σ, validated via electron spin resonance (ESR) spectroscopy. Nitro group positioning alters electron affinity, impacting radical anion stability and redox behavior in aqueous solutions .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound for antimicrobial or anticancer applications?

SAR studies involve synthesizing analogs (e.g., 1-arylaminopropan-2-ones, N-(3-hydroxyphenyl)alkanamides) and evaluating their bioactivity. In vitro assays under hypoxic conditions are critical, as nitroimidazoles undergo selective bioreduction in low-oxygen environments, generating cytotoxic radicals that damage DNA or inhibit microbial enzymes .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data for this compound?

Discrepancies arise from variations in solvent polarity, crystallization temperature, or oxidant concentration. Systematic replication studies with controlled parameters (e.g., reaction time, purification methods) are essential. Cross-validation using alternative techniques (e.g., neutron diffraction for H-bond analysis) can clarify structural ambiguities .

Q. What mechanisms underlie the selective cytotoxicity of this compound in hypoxic tumor cells?

Under hypoxia, nitroimidazoles are enzymatically reduced to nitro anion radicals, which generate reactive oxygen species (ROS) and alkylate DNA. This process depletes cellular reductases (e.g., NADPH) and disrupts redox homeostasis. Comparative studies with oxygenated cells confirm hypoxia-specific DNA strand breaks and apoptosis induction .

Methodological Notes

- X-ray Crystallography : Prioritize high-resolution data (I > 2σ(I)) and use restrained refinement for Z' > 1 structures to account for molecular flexibility .

- Electrochemical Analysis : Combine polarography with ESR to validate radical intermediate stability and redox pathways .

- Biological Assays : Include hypoxia chambers (≤1% O₂) and ROS scavengers (e.g., NAC) as controls to confirm mechanism specificity .

Propriétés

IUPAC Name |

1-methyl-2-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMINVNVQUDERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168228 | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-82-5 | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-nitro-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R74LUE6SLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.